molecular formula C₁₀H₁₀D₃FN₂O₄ B1140962 3'-Deoxy-3'-fluorothymidine-d3 CAS No. 1346523-18-9

3'-Deoxy-3'-fluorothymidine-d3

Cat. No.: B1140962
CAS No.: 1346523-18-9
M. Wt: 247.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Deoxy-3’-fluorothymidine-d3 is a synthetic nucleoside analog. It is structurally similar to thymidine, a natural nucleoside, but with a fluorine atom replacing the hydroxyl group at the 3’ position of the sugar moiety. This modification imparts unique properties to the compound, making it valuable in various scientific research applications, particularly in the fields of virology and oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluorothymidine-d3 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Protection of the hydroxyl groups: The hydroxyl groups of the sugar moiety are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Introduction of the fluorine atom: The protected sugar is then subjected to fluorination using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Coupling with thymine: The fluorinated sugar is coupled with thymine using a glycosylation reaction, typically in the presence of a Lewis acid catalyst.

    Deprotection: The protecting groups are removed to yield the final product, 3’-Deoxy-3’-fluorothymidine-d3.

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluorothymidine-d3 follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluorothymidine-d3 undergoes various chemical reactions, including:

    Substitution reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium azide or thiols can be used in the presence of a base like sodium hydride.

    Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution reactions: Products include azido or thiol derivatives.

    Oxidation reactions: Products include oxidized forms of the sugar moiety.

    Reduction reactions: Products include reduced forms of the sugar moiety.

    Hydrolysis: Products include thymine and the corresponding sugar derivative.

Scientific Research Applications

3’-Deoxy-3’-fluorothymidine-d3 has several scientific research applications:

    Virology: It is used as an antiviral agent, particularly in the study of human immunodeficiency virus (HIV) and other retroviruses.

    Oncology: It is used in cancer research to study cell proliferation and the efficacy of anticancer drugs.

    Molecular biology: It is used as a tracer in nucleoside metabolism studies.

    Pharmacology: It is used in the development and testing of new antiviral and anticancer drugs.

Mechanism of Action

3’-Deoxy-3’-fluorothymidine-d3 exerts its effects by incorporating into the DNA of replicating cells. The fluorine atom at the 3’ position prevents further elongation of the DNA chain, leading to termination of DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and virus-infected cells. The compound targets the DNA polymerase enzyme, which is responsible for DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-fluorothymidine (FLT): Similar structure but without deuterium labeling.

    2’,3’-Didehydro-2’,3’-dideoxythymidine (D4T): Another nucleoside analog used as an antiviral agent.

    2’,3’-Dideoxyinosine (DDI): A nucleoside analog used in the treatment of HIV.

Uniqueness

3’-Deoxy-3’-fluorothymidine-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of drug distribution and metabolism is crucial.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3'-Deoxy-3'-fluorothymidine-d3 can be achieved through a multi-step approach starting from commercially available starting materials.", "Starting Materials": [ "Deoxyuridine-d3", "Fluorine gas", "Sodium methoxide", "Methyl iodide", "Acetic anhydride", "Triethylamine", "Chloroacetyl chloride", "Sodium bicarbonate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Deoxyuridine-d3 is first reacted with fluorine gas and sodium methoxide to form 3'-Deoxy-3'-fluoro-5'-O-methyluridine-d3.", "The 5'-O-methyl group is then removed by treatment with methyl iodide and sodium hydroxide to form 3'-Deoxy-3'-fluorouridine-d3.", "Chloroacetyl chloride is then reacted with 3'-Deoxy-3'-fluorouridine-d3 in the presence of triethylamine to form 3'-Deoxy-3'-fluoro-5'-O-chloroacetyluridine-d3.", "The O-chloroacetyl group is then hydrolyzed to the carboxylic acid using sodium bicarbonate and hydrochloric acid to form 3'-Deoxy-3'-fluoro-5'-O-acetyluridine-d3.", "The acetyl group is then removed by treatment with sodium hydroxide to form 3'-Deoxy-3'-fluorouridine-5'-monophosphate-d3.", "Finally, the phosphate group is removed by treatment with acetic anhydride and triethylamine to form 3'-Deoxy-3'-fluorothymidine-d3." ] }

CAS No.

1346523-18-9

Molecular Formula

C₁₀H₁₀D₃FN₂O₄

Molecular Weight

247.24

Synonyms

1-(3’-Deoxy-3’-fluoro-β-D-pentofuranosyl)thymine-d3;  3’-Fluoro-3’-_x000B_deoxythymidine-d3;  3’-Fluorodeoxythymidine-d3;  3’-Fluorothymidine-d3;  Alovudine-d3;  CL 184824-d3;  FLT-d3;  MIV 310-d3;  NSC 140025-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.